
Pyrazole N-Demethyl Sildenafil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole N-Demethyl Sildenafil-d3: is a deuterium-labelled derivative of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the incorporation of deuterium atoms into the molecular structure of Sildenafil . The synthetic route typically involves the following steps:
Cyclization: Formation of the pyrazole ring structure.
Deuterium Labelling: Introduction of deuterium atoms into the molecular structure.
Purification: Isolation and purification of the final product.
Analyse Des Réactions Chimiques
Pyrazole N-Demethyl Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the molecular structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pharmacological Profile
Pyrazole N-Demethyl Sildenafil-d3 retains biological activity similar to its parent compound, Sildenafil. It primarily functions as an inhibitor of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular tissues. This mechanism promotes vasodilation and enhances blood flow, making it effective for treating erectile dysfunction and pulmonary arterial hypertension.
Pharmacokinetic Studies
The isotopic labeling of this compound makes it an essential tool for pharmacokinetic investigations. Researchers can distinguish between labeled and unlabeled compounds in biological samples, allowing for precise measurements of absorption, distribution, metabolism, and excretion (ADME) profiles .
Drug Interaction Studies
Due to its structural similarities with other phosphodiesterase inhibitors, this compound is used to study potential drug-drug interactions. This includes examining how it interacts with various cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Therapeutic Development
The compound's profile suggests potential applications in developing new therapeutics for conditions mediated by phosphodiesterase type 5 inhibition. Its unique metabolic characteristics may lead to improved efficacy and reduced side effects compared to traditional non-deuterated compounds .
Case Studies
Several studies have documented the utility of this compound in clinical and preclinical research settings:
- Study on Metabolism : A study demonstrated that deuterated analogs like this compound could exhibit altered metabolic profiles compared to their non-deuterated counterparts. This may lead to prolonged action or reduced side effects, enhancing their therapeutic potential .
- Analytical Method Development : Research has focused on developing bioanalytical methods for estimating plasma levels of both Sildenafil and its metabolites using this compound as a reference standard. These methods are crucial for optimizing therapy and understanding pharmacokinetics in different populations .
Mécanisme D'action
The mechanism of action of Pyrazole N-Demethyl Sildenafil-d3 is similar to that of Sildenafil. It acts as a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5), which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced neuro-, synapto-, and angiogenesis . This mechanism is also responsible for its mild vasodilatory effects .
Comparaison Avec Des Composés Similaires
Pyrazole N-Demethyl Sildenafil-d3 can be compared with other similar compounds, such as:
Sildenafil: The parent compound, which is a well-known PDE5 inhibitor.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to Sildenafil.
The uniqueness of this compound lies in its deuterium labelling, which can provide insights into the metabolic pathways and pharmacokinetics of Sildenafil .
Activité Biologique
Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labeled derivative of Sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This modification enhances its stability and pharmacokinetic properties, making it a valuable compound for both therapeutic applications and research studies. The molecular formula is C21H25D3N6O4S, with a molecular weight of 463.57 g/mol. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The primary mechanism of action for this compound mirrors that of its parent compound, Sildenafil. It acts as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. By inhibiting PDE5, the compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow in erectile tissues and other vascular regions.
Pharmacokinetics and Metabolism
The introduction of deuterium atoms alters the pharmacokinetic profile of this compound. Deuterated compounds often exhibit modified metabolic pathways compared to their non-deuterated counterparts. Studies indicate that these modifications can lead to prolonged action or reduced side effects. The presence of deuterium allows researchers to trace the compound's metabolism through mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Biological Activity
This compound retains biological activities similar to those of Sildenafil. Its effectiveness as a PDE5 inhibitor has been confirmed through various studies that assess its impact on vascular tissues:
Compound | IC50 Value (µM) | Activity |
---|---|---|
This compound | Similar to Sildenafil | PDE5 inhibition leading to vasodilation |
Sildenafil | 0.01 - 0.05 | Established PDE5 inhibitor |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, demonstrating that this compound functions effectively within similar ranges as Sildenafil.
Case Studies
- Pharmacokinetic Studies : Research utilizing this compound has demonstrated its utility in understanding the metabolic pathways of Sildenafil. In one study, the labeled compound was tracked in animal models to evaluate how deuteration affects drug metabolism and efficacy.
- Efficacy in Erectile Dysfunction : Clinical studies have shown that compounds similar to this compound can significantly improve erectile function in patients with erectile dysfunction (ED). The enhanced stability due to deuteration may contribute to longer-lasting effects compared to traditional PDE5 inhibitors.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels comparable to those observed with other pyrazole derivatives. In vitro studies using mammalian cell lines have shown high cell viability even at elevated concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Propriétés
Numéro CAS |
1185044-03-4 |
---|---|
Formule moléculaire |
C21H28N6O4S |
Poids moléculaire |
463.571 |
Nom IUPAC |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |
Clé InChI |
ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonymes |
1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-4-_x000B_ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine; Desmethylsildenafil-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.